molecular formula C16H15ClN2OS B14004174 4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline CAS No. 19749-20-3

4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline

Katalognummer: B14004174
CAS-Nummer: 19749-20-3
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: WOUCMSAVTSLOBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline is a heterocyclic compound that contains both a thiazole ring and an aniline group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline typically involves the formation of the thiazole ring followed by the introduction of the phenoxymethyl and aniline groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The phenoxymethyl group can be introduced via nucleophilic substitution reactions, and the aniline group can be added through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction temperatures, and purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or aniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the aniline group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.

    Aniline Derivatives: Compounds such as aniline, N-methylaniline, and 4-nitroaniline share the aniline group.

Uniqueness

4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline is unique due to the combination of the phenoxymethyl group with the thiazole and aniline moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Eigenschaften

CAS-Nummer

19749-20-3

Molekularformel

C16H15ClN2OS

Molekulargewicht

318.8 g/mol

IUPAC-Name

4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline;hydrochloride

InChI

InChI=1S/C16H14N2OS.ClH/c17-13-8-6-12(7-9-13)15-11-20-16(18-15)10-19-14-4-2-1-3-5-14;/h1-9,11H,10,17H2;1H

InChI-Schlüssel

WOUCMSAVTSLOBF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.